
10-(2-Hydroxyethyl)acridin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Hydroxyethyl)acridin-1-one is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both industrial and pharmaceutical applications .
准备方法
The synthesis of 10-(2-Hydroxyethyl)acridin-1-one typically involves the reaction of acridin-9(10H)-one with appropriate alkyl halides in the presence of a base such as sodium hydroxide (NaOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as 2-butanone . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
10-(2-Hydroxyethyl)acridin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
科学研究应用
10-(2-Hydroxyethyl)acridin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA-protein interactions and as a fluorescent probe for nucleic acids.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes. They are also investigated for their antimicrobial and antiviral properties.
作用机制
The mechanism of action of 10-(2-Hydroxyethyl)acridin-1-one involves its interaction with DNA. The planar ring structure allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it effective as an anticancer agent.
相似化合物的比较
10-(2-Hydroxyethyl)acridin-1-one can be compared with other acridine derivatives such as:
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Exhibits strong antitumor activity and is under clinical investigation.
Amsacrine (m-AMSA): A well-known anticancer drug that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific hydroxyethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
属性
CAS 编号 |
69851-69-0 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
10-(2-hydroxyethyl)acridin-1-one |
InChI |
InChI=1S/C15H13NO2/c17-9-8-16-13-5-2-1-4-11(13)10-12-14(16)6-3-7-15(12)18/h1-7,10,17H,8-9H2 |
InChI 键 |
MJXKAQFWERWPDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=O)C=CC=C3N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


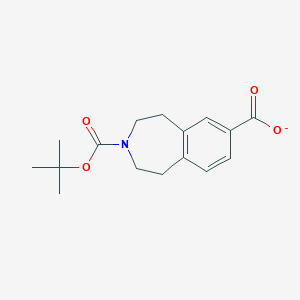

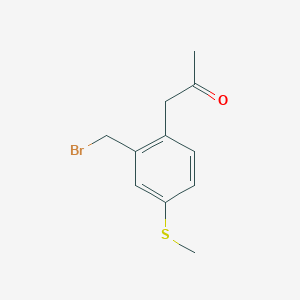
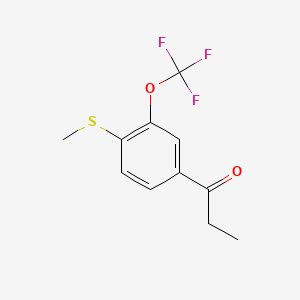

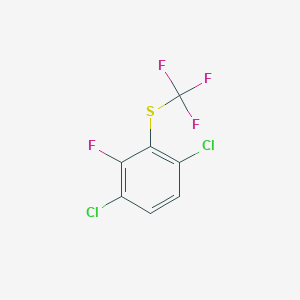
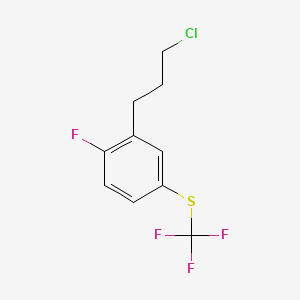
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
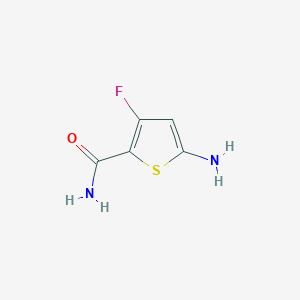
![Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B14046258.png)
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
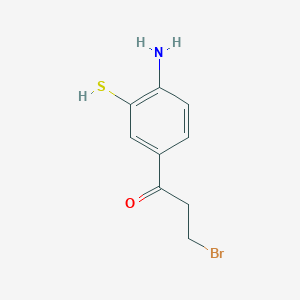
![6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B14046278.png)
